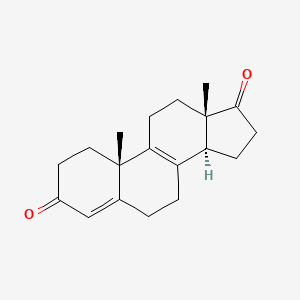
Androsta-4,8-diene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-4,8-diene-3,17-dione is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotransformation Processes
Microbial Conversion
Androsta-4,8-diene-3,17-dione serves as a crucial intermediate in the microbial conversion of phytosterols into steroid hormones. Research has demonstrated that various microbial strains can effectively transform sterols into androstadienedione and its derivatives. For instance, Mycobacterium neoaurum has been identified as a potent biocatalyst for the conversion of phytosterols into androstenedione and androstadienedione through biotransformation processes. This method is favored due to its cost-effectiveness and reduced environmental impact compared to traditional chemical synthesis methods .
Table 1: Microbial Strains for Biotransformation of Phytosterols
| Microbial Strain | Conversion Product |
|---|---|
| Mycobacterium neoaurum | Androstenedione, Androstadienedione |
| Arthrobacter simplex | Androstenedione |
| Rhodococcus erythropolis | Androstenedione |
Hormone Synthesis
Precursor for Steroid Hormones
this compound is a vital precursor in the synthesis of various sex hormones, including estrone and estradiol. Its role in the biosynthesis of these hormones makes it essential in both pharmaceutical formulations and biological studies related to hormone regulation and reproductive health . The compound's structural properties allow it to be converted enzymatically into more complex steroid structures.
Therapeutic Applications
Aromatase Inhibition
As an aromatase inhibitor, this compound has potential therapeutic applications in treating hormone-sensitive conditions such as breast cancer. Aromatase is an enzyme responsible for converting androgens into estrogens; thus, inhibiting this enzyme can lower estrogen levels in the body. Studies have shown that compounds like this compound can effectively reduce estrogen production, making them candidates for further research in cancer therapies .
Case Study: Effects on Hormonal Levels
In a study examining the effects of this compound on hormonal levels in male subjects undergoing anabolic steroid cycles, researchers found significant alterations in testosterone and estrogen levels. The compound's ability to modulate these hormones highlights its potential use in clinical settings for managing hormonal imbalances .
Propriétés
Formule moléculaire |
C19H24O2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(10S,13S,14S)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,15H,3-10H2,1-2H3/t15-,18-,19-/m0/s1 |
Clé InChI |
ZPXXTTSREWNDFF-SNRMKQJTSA-N |
SMILES isomérique |
C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C |
SMILES canonique |
CC12CCC3=C(C1CCC2=O)CCC4=CC(=O)CCC43C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















